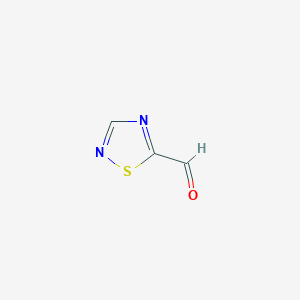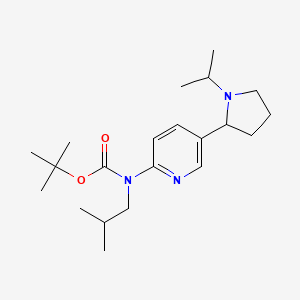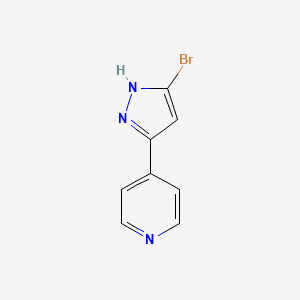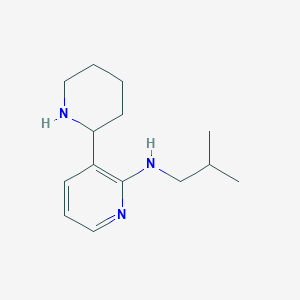
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group.
Méthodes De Préparation
The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific proteins or pathways.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents, affecting their biological activity and chemical properties.
Trifluoromethyl-substituted pyridines: These compounds have the trifluoromethyl group on the pyridine ring but lack the pyrrolidine moiety, leading to different reactivity and applications
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12F3N3 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-5-4-7(14)6-16/h1-3,7H,4-6,14H2 |
Clé InChI |
BFXAPMQJGGCUSI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C2=CC=CC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)


![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)



![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)

